molecular formula C10H14O4 B089644 1,4-Bis(2-hydroxyethoxy)benzene CAS No. 104-38-1

1,4-Bis(2-hydroxyethoxy)benzene

Cat. No.: B089644
CAS No.: 104-38-1
M. Wt: 198.22 g/mol
InChI Key: WTPYFJNYAMXZJG-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether, is an organic compound with the molecular formula C10H14O4. It is a symmetrical aromatic diol chain extender commonly used in the production of polyurethanes and other polymers. This compound is known for its ability to enhance the mechanical properties and thermal stability of the materials it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-hydroxyethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with ethylene oxide in the presence of a base catalyst such as potassium carbonate. The reaction typically occurs under inert gas atmosphere to prevent oxidation and is carried out at elevated temperatures .

Another method involves the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. This reaction is also conducted under inert gas atmosphere and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of dimethyl formamide as a solvent and catalysts such as cesium carbonate and sodium dithionite can enhance the reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-hydroxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Applications

1,4-Bis(2-hydroxyethoxy)benzene is primarily utilized in the synthesis of polyurethanes for biomedical applications. These polyurethanes are favored due to their biocompatibility and mechanical properties, making them suitable for various medical devices and implants.

Case Studies

  • Cardiovascular Devices : Research has demonstrated that polyurethanes incorporating this compound exhibit favorable blood compatibility, crucial for applications in cardiovascular implants .
  • Tissue Engineering : The compound has been explored in the development of scaffolds for tissue engineering, where its properties can be tailored to enhance cell adhesion and proliferation .

Polymer Chemistry

In polymer chemistry, this compound serves as a functional monomer in the synthesis of advanced polymeric materials. Its hydroxyl groups facilitate cross-linking reactions, leading to enhanced material properties.

Key Properties

  • Thermal Stability : The incorporation of this compound into polymers improves thermal stability, which is essential for high-performance applications.
  • Mechanical Strength : Polymers modified with this compound exhibit improved tensile strength and elasticity compared to unmodified counterparts .

Coatings and Adhesives

The compound is also used in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and environmental resistance. This makes it valuable in various industrial applications.

Performance Metrics

  • Adhesion Strength : Coatings formulated with this compound demonstrate significantly improved adhesion to substrates under various environmental conditions.
  • Durability : The longevity of coatings is enhanced, reducing the frequency of maintenance and replacement .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Di(2-hydroxyethoxy)benzene
  • Hydroquinone bis(2-hydroxyethyl) ether
  • Hydroquinone di(2-hydroxyethyl) ether

Uniqueness

1,4-Bis(2-hydroxyethoxy)benzene is unique due to its symmetrical structure and the presence of two hydroxyl groups, which make it an effective chain extender. Its ability to enhance the mechanical and thermal properties of polymers distinguishes it from other similar compounds .

Biological Activity

1,4-Bis(2-hydroxyethoxy)benzene, also known as Bis(2-hydroxyethoxy)benzene , is a compound with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C10H14O4\text{C}_{10}\text{H}_{14}\text{O}_{4}. Its structure features two hydroxyethoxy groups attached to a benzene ring, contributing to its solubility and reactivity in biological systems.

Antimicrobial Effects

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii , which are known for their resistance to multiple antibiotics. The compound's mechanism involves disrupting quorum sensing (QS) pathways in these bacteria, leading to reduced virulence and biofilm formation.

  • Case Study : In a study assessing the impact of this compound on biofilm formation by P. aeruginosa , it was found that concentrations as low as 10 µM significantly decreased biofilm biomass. Complete suppression was observed at concentrations above 1 mM .

Cytotoxicity and Cell Viability

While this compound has demonstrated antimicrobial activity, its cytotoxic effects on human cells have also been evaluated. In vitro studies using human cell lines showed that the compound did not adversely affect cell viability at concentrations up to 2.5 mM after 24 hours of exposure. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial QS systems. By binding to signaling molecules involved in QS, the compound reduces the expression of virulence factors such as pyocyanin production in P. aeruginosa .

  • Table 1: Effects on Virulence Factors
Concentration (µM)Pyocyanin Production (% Inhibition)Biofilm Formation (% Reduction)
103025
1005050
1000100100

Safety Profile and Toxicity

The safety assessment of this compound indicates low toxicity levels in mammalian systems. Toxicological evaluations have shown no significant adverse effects at therapeutic concentrations. However, further studies are needed to establish long-term safety profiles and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 1,4-Bis(2-hydroxyethoxy)benzene with high purity?

  • The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting hydroquinone with 2-chloroethanol under alkaline conditions yields the product. Optimization requires controlled stoichiometry (2:1 molar ratio of 2-chloroethanol to hydroquinone) and inert atmospheres to prevent oxidation byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to achieve >98% purity .

Q. How can NMR spectroscopy and molecular modeling confirm the stereochemical configuration of derivatives?

  • 1H NMR identifies proton environments, while NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity between nuclei, confirming stereochemistry. For example, in dihydro-1,4-benzodioxine derivatives, coupling constants (J-values) from 1H NMR and NOESY cross-peaks validate axial/equatorial substituent arrangements. Molecular modeling (e.g., DFT calculations) further corroborates experimental data by simulating energy-minimized conformers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • While specific hazard data for this compound is limited, general precautions for glycol ethers apply:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : In airtight containers, away from oxidizers and heat sources.
  • Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the stability of coordination polymers or copolymers?

  • The compound acts as a flexible linker in coordination polymers due to its two hydroxyethoxy groups, which facilitate chelation with metal ions (e.g., Zn²⁺, Cu²⁺). Its aromatic core provides structural rigidity, while the ethoxy spacers allow dynamic framework adjustments during guest molecule adsorption. For example, in ethylene/1,3-phenylene oxyethylene copolymers, it improves thermal stability (up to 250°C) and solvent resistance .

Q. What photochemical mechanisms govern the reactivity of structurally analogous benzene derivatives under UV irradiation?

  • Studies on 1,4-Bis(phenylsulfonyloxy)benzene reveal that UV light (254 nm) induces S-O bond cleavage , generating sulfonyl radicals. These radicals undergo recombination or Fries rearrangement, producing phenolic byproducts. For this compound, similar pathways may occur, with O-H bond dissociation leading to radical intermediates. Acid generation (e.g., via sulfonic acid formation) can be quantified using HPLC and GC-MS , with O₂ participation enhancing oxidative degradation .

Q. Which computational methods predict the electronic and spectral properties of this compound derivatives?

  • Time-Dependent DFT (TD-DFT) calculates UV-Vis absorption spectra by modeling electron transitions between HOMO and LUMO orbitals. For example, derivatives with conjugated π-systems (e.g., pyridyl ethenyl groups) exhibit redshifted absorbance due to extended conjugation. Molecular docking simulations further assess interactions with biological targets, such as enzyme active sites, guiding drug design .

Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPYFJNYAMXZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41675-76-7
Record name Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy-
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DSSTOX Substance ID

DTXSID5026702
Record name 2,2'-[1,4-Phenylenebis(oxy)]diethanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-
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CAS No.

104-38-1
Record name Hydroquinone bis(2-hydroxyethyl) ether
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Record name 2,2'-(p-Phenylenedioxy)diethanol
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Record name 1,4-Bis(2-hydroxyethoxy)benzene
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Record name 1,4-Bis(2-hydroxyethoxy)benzene
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Record name Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Record name 2,2'-[1,4-Phenylenebis(oxy)]diethanol
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Record name 2,2'-p-phenylenedioxydiethanol
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Record name 2,2'-(P-PHENYLENEDIOXY)DIETHANOL
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Synthesis routes and methods

Procedure details

110.1 g (1 mol) of hydroquinone and 100 ml of dimethyl sulfoxide (DMSO) were put in a 100-ml three-neck flask and dissolved under heat at 135° to 140° C. 11.22 g (0.2 mol) of KOH were added thereto, and ethylene oxide was blown into the flask while stirring. At the point when a weight increase of about 90 g (theoretical amount: 88.1 g) was attained, the blowing was stopped and the reaction system was slightly cooled. Then, methanol was added thereto and dissolved, and the mixture was neutralized with concentrated HC1. After the solvent was removed by distillation under reduced pressure, 800 ml of ethyl acetate was added and dissolved under heat. The salt formed was removed by filtration, and the filtrate was cooled to give crystals. Thus, 27.3 g of pale gray crystals were obtained.
Quantity
110.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Bis(2-hydroxyethoxy)benzene
1,4-Bis(2-hydroxyethoxy)benzene
1,4-Bis(2-hydroxyethoxy)benzene
1,4-Bis(2-hydroxyethoxy)benzene
1,4-Bis(2-hydroxyethoxy)benzene
1,4-Bis(2-hydroxyethoxy)benzene

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